4-(Cyclopentyl)furan-2-boronic acid pinacol ester
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Overview
Description
4-(Cyclopentyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(Cyclopentyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like methanol or acids such as hydrochloric acid are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
4-(Cyclopentyl)furan-2-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the case of Suzuki-Miyaura coupling, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 4-Ethynylphenylboronic acid pinacol ester
Uniqueness
4-(Cyclopentyl)furan-2-boronic acid pinacol ester is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective activation or inhibition is required. Additionally, the furan ring enhances its reactivity and stability compared to other boronic esters.
Properties
IUPAC Name |
2-(4-cyclopentylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-9-12(10-17-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZZWSCEXIWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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